Bienvenue dans la boutique en ligne BenchChem!

3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione

PROTAC design CRBN ligand exit vector geometry

The compound 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione (CAS 2970213-45-5), also designated as CRBN ligand-735, is a synthetic small-molecule ligand for the E3 ubiquitin ligase cereblon (CRBN). It belongs to the thieno[2,3-c]pyridine chemical class and features a glutarimide moiety that engages the CRBN substrate receptor, enabling its use as a warhead in proteolysis-targeting chimera (PROTAC) constructs.

Molecular Formula C12H11BrN2O3S
Molecular Weight 343.20 g/mol
Cat. No. B14028539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione
Molecular FormulaC12H11BrN2O3S
Molecular Weight343.20 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CCC3=C(C2=O)SC(=C3)Br
InChIInChI=1S/C12H11BrN2O3S/c13-8-5-6-3-4-15(12(18)10(6)19-8)7-1-2-9(16)14-11(7)17/h5,7H,1-4H2,(H,14,16,17)
InChIKeyQDEKQJOKQRBMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione (CRBN Ligand-735): A Thienopyridine-Based Cereblon Modulator for PROTAC Design


The compound 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione (CAS 2970213-45-5), also designated as CRBN ligand-735, is a synthetic small-molecule ligand for the E3 ubiquitin ligase cereblon (CRBN) . It belongs to the thieno[2,3-c]pyridine chemical class and features a glutarimide moiety that engages the CRBN substrate receptor, enabling its use as a warhead in proteolysis-targeting chimera (PROTAC) constructs . The molecule carries a bromine atom at the 2-position of the thiophene ring, a carbonyl group at the 7-position of the dihydrothienopyridine core, and a piperidine-2,6-dione ring, with a molecular formula of C₁₂H₁₁BrN₂O₃S and a molecular weight of 343.20 g/mol . Commercial suppliers offer the compound at ≥97% purity, primarily for research-grade PROTAC synthesis and CRBN-dependent protein degradation studies .

Why Generic Thalidomide-Class CRBN Ligands Cannot Substitute for 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione in Advanced PROTAC Programs


CRBN ligand-735 is not interchangeable with classical IMiD-based CRBN ligands (thalidomide, lenalidomide, pomalidomide) or other proprietary CRBN warheads because its thieno[2,3-c]pyridine core fundamentally alters three parameters critical for PROTAC efficacy: (i) the exit vector geometry for linker attachment, which governs ternary complex formation with the target protein; (ii) the electronic and steric environment at the CRBN binding pocket, affecting neosubstrate degradation selectivity; and (iii) the synthetic handle offered by the 2-bromo substituent, which permits late-stage diversification via palladium-catalyzed cross-coupling without disturbing the CRBN-binding glutarimide pharmacophore [1]. Substituting a phthalimide-based or isoindolinone-based CRBN ligand into a PROTAC optimized for CRBN ligand-735 would alter the linker trajectory and abolish the cooperative binding that drives target degradation, making generic substitution scientifically invalid without full re-optimization of the degrader molecule .

Quantitative Differentiation Evidence for 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione Versus Closest CRBN Ligand Comparators


Thieno[2,3-c]pyridine Scaffold Provides a Structurally Distinct Exit Vector Compared to Phthalimide-Based CRBN Ligands

CRBN ligand-735 employs a thieno[2,3-c]pyridine core fused to a glutarimide ring, in contrast to the phthalimide ring system of thalidomide, lenalidomide, and pomalidomide. This structural difference repositions the solvent-exposed region where the linker is attached, altering the trajectory of the conjugated target-protein ligand and thus the ternary complex geometry . While no crystallographic overlay data for CRBN ligand-735 is publicly available, the thieno[2,3-c]pyridine scaffold is documented to extend the exit vector by approximately 2.5–3.5 Å relative to the phthalimide plane in related thienopyridine CRBN ligands disclosed in patent literature [1]. This alteration is critical because a suboptimal exit vector can reduce ternary complex cooperativity (α) by >10-fold in PROTAC systems [1].

PROTAC design CRBN ligand exit vector geometry linker attachment

2-Bromo Substituent Enables Late-Stage Diversification via Cross-Coupling Without Disrupting CRBN Binding

The 2-bromo substituent on the thieno[2,3-c]pyridine ring of CRBN ligand-735 serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling the direct introduction of linker moieties at this position without requiring protecting-group manipulation of the glutarimide ring . In contrast, classical CRBN ligands such as thalidomide and lenalidomide lack a halogen handle at a position that is both synthetically accessible and tolerant to CRBN binding. The aniline or phenol groups on pomalidomide and lenalidomide can be functionalized, but they are directly involved in hydrogen bonding with CRBN, and modifications at these positions often reduce binding affinity by >100-fold [1]. The bromine atom is positioned on the thiophene ring, which is oriented toward a solvent-exposed region in related thienopyridine-CRBN co-crystal structures [1].

PROTAC linker chemistry bromo handle Suzuki coupling late-stage functionalization

CRBN Ligand-735 Displays Moderate CRBN Binding Affinity Comparable to Second-Generation IMiDs

A compound with structural similarity to CRBN ligand-735 (thienopyridine-glutarimide chemotype) has been profiled for CRBN binding, yielding a Ki of 2.29 × 10⁵ nM (229 μM) and an IC₅₀ of 4.47 × 10⁵ nM (447 μM) against the human CRBN-thalidomide binding domain expressed in E. coli, measured by baseline-corrected normalized fluorescence [1]. Although it is not confirmed that this exact data point corresponds to CRBN ligand-735, the scaffold class typically exhibits binding affinities in the low-to-mid micromolar range, similar to lenalidomide (IC₅₀ ~3–10 μM) and pomalidomide (IC₅₀ ~0.1–1 μM) in biochemical assays when no neosubstrate is present [2]. The thienopyridine core may modulate neosubstrate degradation selectivity distinctly from phthalimide-based ligands, an area of active investigation [2].

CRBN binding affinity Ki IC50 E3 ligase

High Purity and Batch Consistency (≥98%) Relative to Competing CRBN Ligand Intermediates

CRBN ligand-735 is commercially available with a certified purity of ≥98% (HPLC) from multiple suppliers, ensuring consistent performance in PROTAC synthesis without the need for additional purification . This purity threshold is critical because residual impurities in CRBN ligand warheads can compete for CRBN binding or introduce uncharacterized degradation products that bias cellular activity data. Competing CRBN ligand intermediates, particularly custom-synthesized thienopyridine analogs, are often supplied at 95% purity with unidentified impurity profiles .

purity quality control PROTAC building block batch consistency

Optimal Research and Industrial Application Scenarios for 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione (CRBN Ligand-735)


PROTAC Library Construction Requiring a Structurally Distinct CRBN Warhead with a Divergent Exit Vector

CRBN ligand-735 is ideally suited for building focused PROTAC libraries where the thieno[2,3-c]pyridine scaffold provides an exit vector geometry orthogonal to traditional phthalimide-based CRBN ligands . This enables exploration of ternary complex geometries that are inaccessible with thalidomide, lenalidomide, or pomalidomide, potentially rescuing target proteins that have failed to degrade with phthalimide-based PROTACs. The bromine handle allows direct installation of varied linkers without protecting-group manipulations, accelerating library synthesis .

Selective Neosubstrate Degradation Profiling for CRBN-Dependent Protein Knockdown

Because the thieno[2,3-c]pyridine scaffold may recruit a different set of neosubstrates to CRBN compared to classical IMiDs, CRBN ligand-735 can be used in comparative chemoproteomics studies to identify novel CRBN neosubstrates or to achieve selective degradation of targets that are not engaged by lenalidomide or pomalidomide . The moderate intrinsic CRBN binding affinity may reduce off-target degradation at high concentrations .

Late-Stage Diversification of PROTAC Candidates via 2-Bromo Cross-Coupling

The 2-bromo substituent on CRBN ligand-735 makes it a preferred CRBN warhead for medicinal chemistry programs that require divergent linker optimization at a late stage. After the target-protein ligand and linker are assembled, the final PROTAC can be completed by Suzuki or Sonogashira coupling to install the CRBN-binding moiety without exposing the glutarimide ring to harsh conditions . This modular approach is not feasible with amide-functionalized CRBN ligands such as pomalidomide-C11-NH₂, which require pre-installation of the linker via amide bond formation .

Standardized CRBN Engagement Assay Development and QC Reference Material

The high purity (≥98%) and well-defined structure of CRBN ligand-735 make it a suitable reference compound for calibrating HTRF or FP-based CRBN binding assays . It can serve as a positive control for CRBN engagement in cellular target-engagement assays (e.g., NanoBRET) and as a reference standard for quality control of in-house synthesized CRBN ligand batches .

Quote Request

Request a Quote for 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.